molecular formula C12H20F6 B11719669 1,1,1,12,12,12-Hexafluorododecane

1,1,1,12,12,12-Hexafluorododecane

Cat. No.: B11719669
M. Wt: 278.28 g/mol
InChI Key: SIQZSYYKWBIORH-UHFFFAOYSA-N
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Description

1,1,1,12,12,12-Hexafluorododecane is a fluorinated alkane with the molecular formula C₁₂H₂₄F₆, where six hydrogen atoms at the terminal carbons (positions 1 and 12) are replaced by fluorine atoms. This compound is likely used in specialized applications such as catalysis, surfactants, or laboratory research due to the stability imparted by fluorine atoms .

Properties

Molecular Formula

C12H20F6

Molecular Weight

278.28 g/mol

IUPAC Name

1,1,1,12,12,12-hexafluorododecane

InChI

InChI=1S/C12H20F6/c13-11(14,15)9-7-5-3-1-2-4-6-8-10-12(16,17)18/h1-10H2

InChI Key

SIQZSYYKWBIORH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(F)(F)F)CCCCC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1,12,12,12-Hexafluorododecane typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination .

Chemical Reactions Analysis

1,1,1,12,12,12-Hexafluorododecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,12,12,12-Hexafluorododecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,12,12,12-Hexafluorododecane exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Fluorinated and chlorinated dodecanes exhibit distinct properties based on halogen type, substitution pattern, and chain length. Key structural analogs include:

Table 1: Structural Comparison of Halogenated Dodecanes

Compound Molecular Formula Molecular Weight Halogen Atoms (F/Cl)
1,1,1,12,12,12-Hexafluorododecane C₁₂H₂₄F₆ 282 6 F
1,1,1,12,12,12-Hexachlorododecane C₁₂H₂₀Cl₆ 377.01 6 Cl
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane C₁₂H₁₃F₁₃ 404.21 13 F
  • Hexafluorododecane vs. Hexachlorododecane : The fluorinated derivative has a lower molecular weight (282 vs. 377.01) due to fluorine’s lighter atomic mass. Fluorine’s high electronegativity and strong C-F bonds enhance thermal stability and chemical inertness compared to chlorinated analogs, which are more reactive and prone to environmental degradation .
  • Tridecafluorododecane: With 13 fluorine atoms, this compound has higher molecular weight (404.21) and greater hydrophobicity, making it more suitable for applications requiring extreme non-polarity, such as fluoropolymer precursors .

Thermodynamic and Physical Properties

Fluorination significantly impacts thermodynamic properties. Data from related fluorinated compounds provide insights:

Table 2: Thermodynamic Properties of Selected Fluorinated Compounds

Compound Enthalpy (kJ/mol)* Phase (at 25°C)
Hexafluoroacetone 1249.3 Gas
Hexafluorobenzene 991.3 Liquid
Hexafluoropropane 1344.2 Gas

*Data sourced from thermodynamic tables .

  • Hexafluorododecane : While direct data are unavailable, its fully saturated C-F bonds suggest high thermal stability, akin to hexafluoropropane (enthalpy 1344.2 kJ/mol). The liquid phase at room temperature is inferred from analogs like hexafluorobenzene .
  • Hexachlorododecane : Chlorine’s weaker bond strength (C-Cl vs. C-F) implies lower thermal stability, though its higher molecular weight may increase boiling points compared to fluorinated analogs .

Environmental and Toxicological Considerations

  • Perfluoroalkyls (PFCs): Highly fluorinated compounds like perfluorododecanoic acid (CAS 335-76-2) are environmentally persistent and bioaccumulative . Hexafluorododecane’s partial fluorination may reduce persistence compared to fully fluorinated PFCs but requires further study.
  • Chlorinated Analogs : Hexachlorododecane’s environmental impact is linked to toxicity and slower degradation, contrasting with fluorine’s resistance to hydrolysis .

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